

An In-depth Technical Guide to GSK5182: The Selective ERR γ Inverse Agonist

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Butyl-1-iodo-2-methylbenzene

CAS No.: 175278-38-3

Cat. No.: B069920

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Introduction: Unveiling GSK5182, a Potent Modulator of Nuclear Receptor ERR γ

In the landscape of modern drug discovery and metabolic research, the orphan nuclear receptor, Estrogen-Related Receptor γ (ERR γ), has emerged as a pivotal therapeutic target. This receptor, a constitutively active transcription factor, plays a crucial role in regulating energy homeostasis and the metabolism of glucose, lipids, and iron.[1] The compound GSK5182, identified by the CAS Number 877387-37-6, has garnered significant attention as a highly selective and orally active inverse agonist of ERR γ .[2] This guide provides an in-depth technical overview of GSK5182, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, mechanism of action, biological activities, and crucial safety and handling information to empower its effective and safe utilization in a laboratory setting.

Chemical and Physicochemical Profile of GSK5182

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. GSK5182 is a derivative of (Z)-4-hydroxytamoxifen, a well-known

selective estrogen receptor modulator (SERM).[1] This structural heritage is a key determinant of its interaction with nuclear receptors.

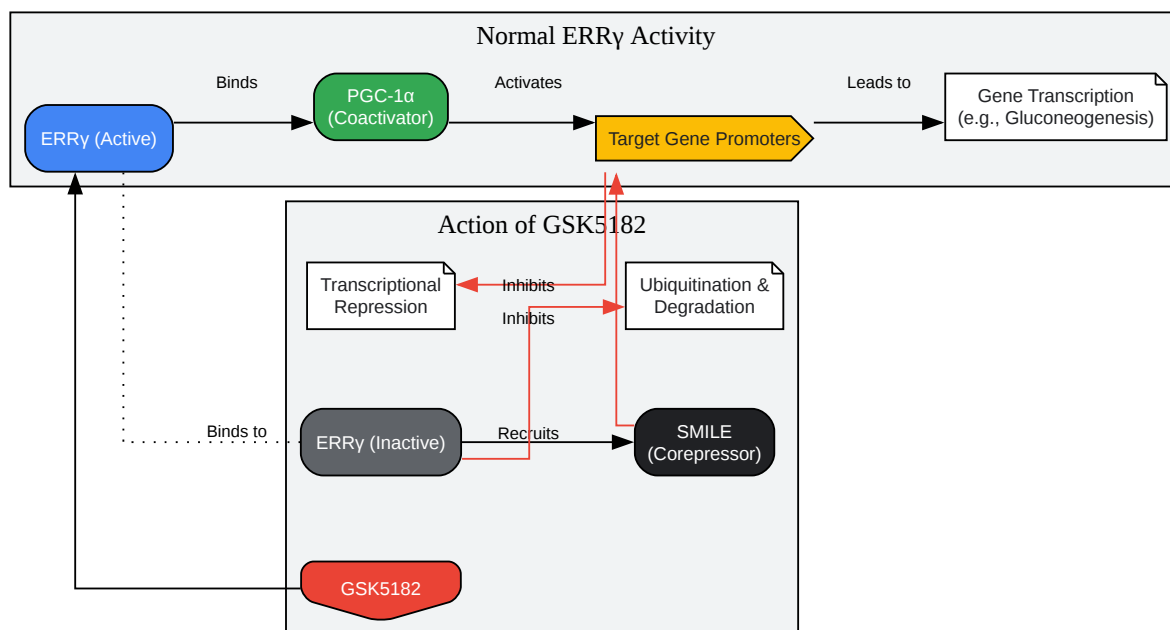
Property	Value	Reference(s)
Chemical Name	δ Z-[methylene]-benzenebutanol	[1]
Synonyms	GSK-5182, GSK 5182	[2]
CAS Number	877387-37-6	[1]
Molecular Formula	C ₂₇ H ₃₁ NO ₃	[1]
Molecular Weight	417.54 g/mol	[1]
Appearance	White to off-white solid	[3]
Solubility	DMSO: Sparingly soluble (1-10 mg/mL) to soluble at higher concentrations with sonication (up to 80 mg/mL)	[1][3]
Ethanol: Slightly soluble (0.1-1 mg/mL)	[1]	
Water: Insoluble		
Storage (Solid)	-20°C for up to 3 years	[3]
Storage (In Solution)	-80°C for up to 1 year in an appropriate solvent (e.g., DMSO)	[3]

Mechanism of Action: A Tale of Inverse Agonism and Protein Stabilization

GSK5182 exerts its biological effects through a unique mechanism of action on ERR γ . Unlike a classical antagonist that merely blocks the binding of an agonist, an inverse agonist like GSK5182 reduces the constitutive activity of its target receptor.

GSK5182 binds to the ligand-binding domain of ERR γ , inducing a conformational change that promotes the recruitment of corepressors, such as the small heterodimer partner-interacting leucine zipper (SMILE), while sterically hindering the binding of coactivators like PGC-1 α .^{[4][5]} This switch from a transcriptionally active to an inactive state is the primary mode of its inhibitory action on ERR γ 's transcriptional program.

Intriguingly, recent studies have revealed a secondary, yet equally important, aspect of GSK5182's mechanism. It has been shown to inhibit the ubiquitination of ERR γ , a process that typically marks proteins for degradation.^{[4][5]} By preventing its degradation, GSK5182 effectively stabilizes the ERR γ protein in its inactive, corepressor-bound state, thereby prolonging its inhibitory effect. This dual action of transcriptional repression and protein stabilization makes GSK5182 a particularly potent and effective modulator of ERR γ activity.



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Caption: Mechanism of GSK5182 as an inverse agonist of ERR γ .

Biological Activities and Therapeutic Potential

The selective inhibition of ERR γ by GSK5182 has been shown to have significant effects in a variety of preclinical models, highlighting its therapeutic potential across several disease areas.

Metabolic Diseases

Given ERR γ 's central role in hepatic gluconeogenesis, GSK5182 has been investigated for its anti-diabetic properties. In mouse models of diabetes, GSK5182 was found to normalize hyperglycemia by specifically inhibiting the transcriptional activity of ERR γ , thereby suppressing hepatic glucose production.[2] This makes it a promising candidate for the development of novel treatments for type 2 diabetes.

Oncology

ERR γ is upregulated in certain cancers, such as hepatocellular carcinoma, where it contributes to cell proliferation. GSK5182 has been shown to induce a dose-dependent reduction in the proliferation of liver cancer cells.[2] This effect is mediated by the induction of cell cycle arrest at the G1 phase, associated with an increase in the expression of the cell cycle inhibitors p21 and p27.[2] Furthermore, GSK5182 can induce the generation of reactive oxygen species (ROS) in hepatocellular carcinoma cells, contributing to its anti-tumor activity.[2]

Bone Metabolism

Recent research has implicated ERR γ in the regulation of bone remodeling. GSK5182 has been demonstrated to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[3][6] It achieves this by blocking key signaling pathways, including RANKL-stimulated NF- κ B, JNK, and ERK.[3][6] Additionally, GSK5182 promotes the apoptosis of mature osteoclasts.[3][6] These findings suggest a potential role for GSK5182 in the treatment of bone disorders characterized by excessive bone loss, such as osteoporosis.

Experimental Protocols and In Vitro/In Vivo Data

The following table summarizes key experimental protocols and findings from preclinical studies of GSK5182. This information serves as a practical guide for researchers designing their own experiments.

Application Area	Experimental Model	Protocol Summary	Key Findings	Reference(s)
Oncology	Human Hepatoma Cell Line (PLC/PRF/5)	Cells were treated with GSK5182 (0-20 μ M) for various durations (0-72 hours). Cell proliferation, cell cycle progression, and protein expression (p21, p27, p-pRb) were assessed using standard cell biology assays.	GSK5182 led to a significant, dose-dependent reduction in cell proliferation and induced cell cycle arrest at the G1 phase. It also increased the expression of p21 and p27 while reducing p-pRb levels.	[2]
Metabolic Disease	db/db mice and diet-induced obese (DIO) mice	Mice received daily intraperitoneal injections of GSK5182 (40 mg/kg) for 25-30 days. Effects on blood glucose levels and hepatic glucose production were evaluated.	GSK5182 normalized hyperglycemia, primarily by inhibiting hepatic glucose production through the suppression of the hepatic gluconeogenesis program.	[2]
Bone Metabolism	Primary mouse bone marrow-derived macrophages (BMMs)	BMMs were cultured with RANKL and M-CSF in the presence of varying concentrations of	GSK5182 inhibited osteoclastogenesis in a dose-dependent manner by blocking RANKL-	[3][6]

GSK5182. stimulated
Osteoclast signaling
formation and pathways. It also
the activation of induced
signaling apoptosis in
pathways (NF- mature
κB, JNK, ERK) osteoclasts.
were analyzed.

Safety, Handling, and Storage: A Researcher's Guide

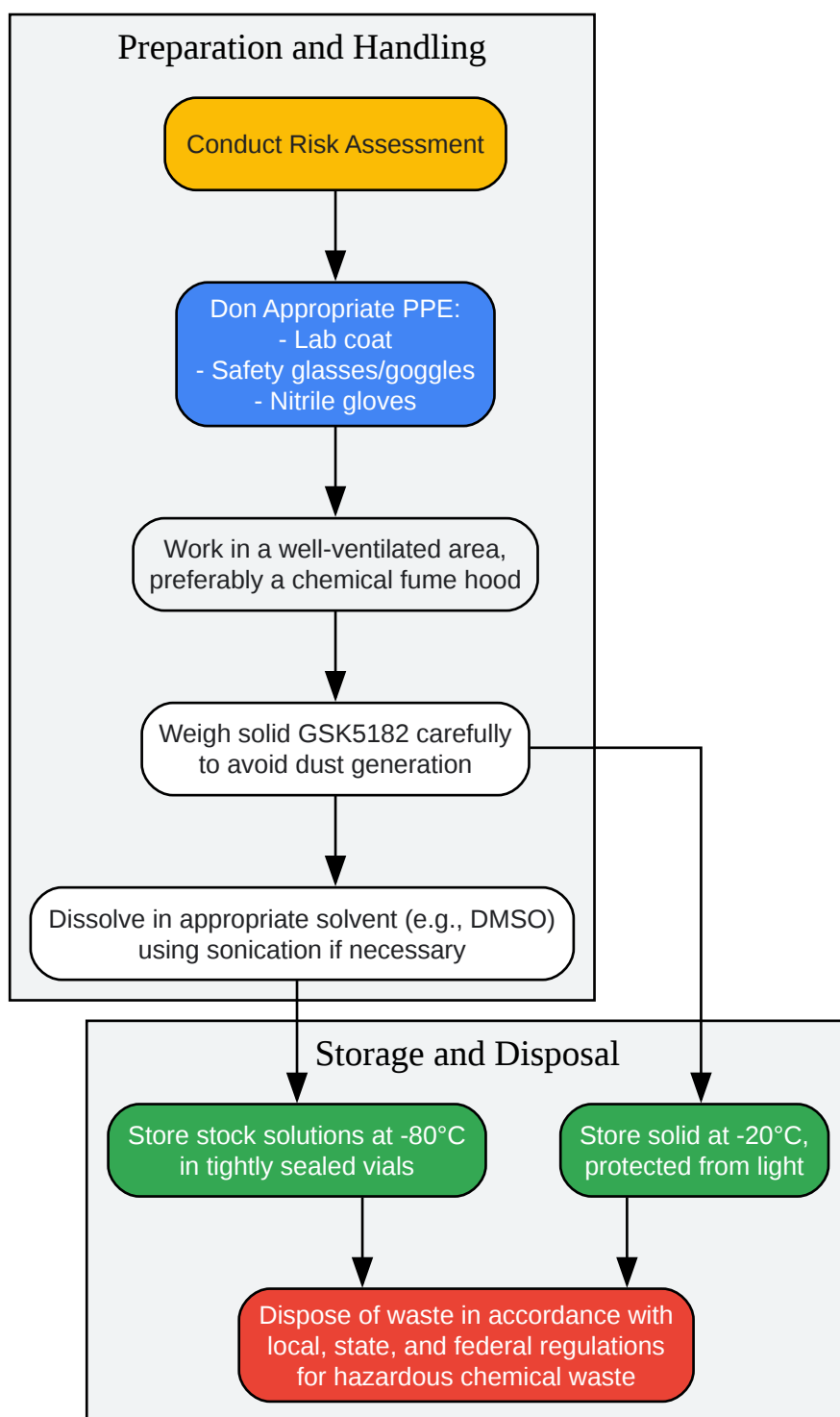
As a potent, biologically active compound, GSK5182 requires careful handling to ensure the safety of laboratory personnel. While a specific, comprehensive Safety Data Sheet (SDS) for GSK5182 is not publicly available, we can infer its potential hazards from its structural analog, 4-hydroxytamoxifen, and general principles of handling research chemicals.

Disclaimer: The following safety information is based on data for 4-hydroxytamoxifen and should be used as a guide. A thorough risk assessment should be conducted before handling GSK5182.

Inferred Hazard Classification (Based on 4-Hydroxytamoxifen)

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
- Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Recommended Personal Protective Equipment (PPE) and Handling Procedures



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Caption: Recommended laboratory safety workflow for handling GSK5182.

First Aid Measures (General Recommendations)

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion: GSK5182 as a Key Research Tool

GSK5182 has been firmly established as a potent and selective inverse agonist of ERR γ , offering researchers a valuable tool to probe the biological functions of this important nuclear receptor. Its well-characterized mechanism of action, involving both transcriptional repression and protein stabilization, provides a solid foundation for interpreting experimental results. The growing body of preclinical data underscores its therapeutic potential in metabolic diseases, oncology, and bone disorders. By adhering to the appropriate safety and handling protocols outlined in this guide, the scientific community can continue to unlock the full potential of GSK5182 in advancing our understanding of human health and disease.

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- To cite this document: BenchChem. [An In-depth Technical Guide to GSK5182: The Selective ERR γ Inverse Agonist]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069920/docs#an-in-depth-technical-guide-to-gsk5182-the-selective-err-inverse-agonist>]

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